3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS: 896707-19-0) is a benzothiadiazine derivative characterized by a sulfanyl group substituted with a 2,5-dimethylbenzyl moiety at position 3 and a methyl group at position 4. Its molecular formula is C₁₇H₁₈N₂O₂S₂, with a molecular weight of 346.5 g/mol. The compound features a bicyclic core structure comprising a 1,2,4-benzothiadiazine-1,1-dione system, which is sulfonated at the 1-position and sulfur-modified at the 3-position.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-11-4-6-13(3)14(8-11)10-22-17-18-15-9-12(2)5-7-16(15)23(20,21)19-17/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGHLOADJQFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiadiazine class, which is noted for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O2S2 |
| Molecular Weight | 378.51 g/mol |
| CAS Number | 896706-79-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is thought to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular functions.
- Receptor Modulation : By binding to receptor sites, it can modulate signal transduction pathways that are crucial for cellular communication and function.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of benzothiadiazines exhibit anticancer properties. For instance:
- CDK Inhibition : Some analogs have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells .
Antimicrobial Properties
Benzothiadiazine derivatives have been explored for their antimicrobial effects:
- Fungicidal Activity : Certain derivatives have demonstrated effectiveness against fungal pathogens that cause significant agricultural losses, such as rice blast disease .
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focused on the biological activity of benzothiadiazine derivatives:
- Synthesis and Biological Evaluation :
-
Pharmacological Studies :
- Research highlighted the potential of benzothiadiazines in treating neurological disorders due to their ability to modulate neurotransmitter receptors .
- Toxicity Assessments :
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Research
A study conducted on a series of benzothiadiazine derivatives found that the compound significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Research Findings
Recent research highlights the following insights:
- Structure-Activity Relationship (SAR) : Modifications in the side chains of benzothiadiazines can significantly affect their biological activity. For instance, compounds with electron-donating groups tend to show enhanced anticancer properties.
- Mechanism of Action : The presence of the sulfanyl group is crucial for enhancing lipophilicity and improving cell membrane permeability, facilitating better bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogues
Key Observations :
- The target compound belongs to the benzothiadiazine-1,1-dione class, whereas analogues 1e–1h are thiazine-2-thiones , differing in core heterocyclic systems.
- Substituents in the target compound (2,5-dimethylbenzylsulfanyl, methyl) contrast with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) in analogues.
Key Observations :
- The target compound’s synthesis details are unavailable, but analogues 1e–1h were synthesized via a phosphonate-mediated cyclization, with yields ranging from 30% to 59%.
- Bulky or electron-deficient substituents (e.g., trifluoromethyl in 1f) complicate purification, whereas methoxy groups (1g, 1h) improve crystallinity.
Spectroscopic Comparison
Table 3: ¹H-NMR Chemical Shifts (δ, ppm)
Preparation Methods
Starting Materials and Reaction Conditions
The benzothiadiazine ring is constructed using 2-amino-5-methylbenzenesulfonamide and a ketone or aldehyde derivative. For example, reaction with chloroacetone under basic conditions yields 3-chloro-6-methyl-4H-1,2,4-benzothiadiazine-1,1-dione.
Reaction Scheme :
Key Conditions :
Incorporation of the Sulfanyl Group
The 3-chloro intermediate undergoes nucleophilic substitution with (2,5-dimethylphenyl)methanethiol to install the sulfanyl moiety.
Reaction Scheme :
Optimized Parameters :
Alternative Pathway: Thiolation of Benzothiadiazine Intermediates
Direct Cyclocondensation with Thiol-containing Reagents
Using (2,5-dimethylphenyl)methanethiol as a co-reagent during cyclization avoids post-synthetic modifications. This method requires a thiophilic carbonyl reagent, such as thioacetic acid , to facilitate sulfur incorporation.
Reaction Scheme :
Challenges :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Post-cyclization substitution | 78 | 98.5% | Disulfide byproducts |
| Direct cyclocondensation | 55 | 92.0% | Unreacted sulfonamide |
Industrial-Scale Considerations
Solvent and Catalyst Selection
-
DMF outperforms ethanol in thiol substitution due to higher polarity and stability of the thiolate intermediate.
-
Palladium catalysts (e.g., Pd/C) reduce disulfide formation but increase costs.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation + Substitution | Direct Thiol Incorporation |
|---|---|---|
| Total Steps | 2 | 1 |
| Overall Yield | 58% | 45% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | Low |
Recent advances in electrophilic thiolation reagents (e.g., Bunte salts) may enable milder conditions for sulfanyl group introduction. Additionally, flow chemistry could enhance reproducibility in large-scale synthesis by minimizing exothermic side reactions .
Q & A
Q. What synthetic routes are recommended for preparing 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Formation of the benzothiadiazine core via cyclization of precursors containing sulfonamide and thiol groups under acidic or basic conditions .
- Step 2 : Introduction of the 2,5-dimethylbenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
- Step 3 : Purification using column chromatography or recrystallization, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the methyl groups on the benzylsulfanyl moiety appear as singlets in the 2.2–2.5 ppm range .
- High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol and buffer solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensure separation and quantify purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 346.5 (C₁₇H₁₈N₂O₂S₂) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations to evaluate potency .
- Antimicrobial testing : Disk diffusion or microdilution methods against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), noting the impact of lipophilic substituents on membrane penetration .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). This reveals electrophilic/nucleophilic sites for further functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases or bacterial enzymes) to rationalize observed bioactivity and guide structural modifications .
Q. What strategies optimize reaction yields during the synthesis of benzothiadiazine derivatives?
- Methodological Answer :
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce aryl groups, improving yields by 20–30% .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiol groups .
- pH control : Maintain pH 7–8 during sulfanyl group incorporation to avoid side reactions .
Q. How can researchers address discrepancies in reported biological activities of structurally similar benzothiadiazines?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., replacing methyl with trifluoromethoxy groups) and evaluate changes in bioactivity. For example, fluorinated derivatives show enhanced anticancer selectivity due to increased lipophilicity .
- Meta-analysis of published data : Use databases like PubMed to identify trends in IC₅₀ values or antimicrobial MICs, accounting for variations in assay protocols (e.g., cell line specificity, incubation time) .
Q. What experimental approaches validate the mechanism of action for benzothiadiazine derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Measure inhibition kinetics against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
- Flow cytometry : Assess apoptosis induction in cancer cells via Annexin V/PI staining to confirm cytotoxic mechanisms .
- Transcriptomic profiling : RNA sequencing of treated microbial/cancer cells identifies differentially expressed genes linked to compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
